Cas no 1803896-58-3 (2-Bromo-7-bromomethyl-1H-benzimidazole)

2-Bromo-7-bromomethyl-1H-benzimidazole 化学的及び物理的性質
名前と識別子
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- 2-Bromo-7-bromomethyl-1H-benzimidazole
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- インチ: 1S/C8H6Br2N2/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2,(H,11,12)
- InChIKey: VQYUJARPXVVESC-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CC=CC2=C1N=C(N2)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 165
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 28.7
2-Bromo-7-bromomethyl-1H-benzimidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A061000418-1g |
2-Bromo-7-bromomethyl-1H-benzimidazole |
1803896-58-3 | 98% | 1g |
$1,992.35 | 2022-04-02 | |
Alichem | A061000418-250mg |
2-Bromo-7-bromomethyl-1H-benzimidazole |
1803896-58-3 | 98% | 250mg |
$747.24 | 2022-04-02 | |
Alichem | A061000418-500mg |
2-Bromo-7-bromomethyl-1H-benzimidazole |
1803896-58-3 | 98% | 500mg |
$1,055.58 | 2022-04-02 |
2-Bromo-7-bromomethyl-1H-benzimidazole 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
2-Bromo-7-bromomethyl-1H-benzimidazoleに関する追加情報
Professional Introduction to 2-Bromo-7-bromomethyl-1H-benzimidazole (CAS No. 1803896-58-3)
2-Bromo-7-bromomethyl-1H-benzimidazole is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1803896-58-3, belongs to the benzimidazole family, a class of molecules widely recognized for their broad spectrum of biological activities. The presence of bromine atoms at the 2nd and 7th positions, along with a bromomethyl group at the 7th position, makes this compound particularly interesting for synthetic chemists and medicinal researchers.
The benzimidazole core is a well-documented pharmacophore, playing a crucial role in the development of various therapeutic agents. Its structural framework allows for easy modifications, enabling the synthesis of derivatives with tailored biological properties. In recent years, 2-Bromo-7-bromomethyl-1H-benzimidazole has been extensively studied for its potential in drug discovery, particularly in the design of novel anticancer and antimicrobial agents.
One of the most compelling aspects of this compound is its utility as a building block in organic synthesis. The bromine substituents provide reactive sites for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design. The bromomethyl group further enhances its synthetic value, allowing for the introduction of alkoxy or alkyl groups through nucleophilic addition reactions.
In the realm of medicinal chemistry, 2-Bromo-7-bromomethyl-1H-benzimidazole has been explored as a precursor to develop small-molecule inhibitors targeting various disease-related pathways. For instance, studies have demonstrated its potential in modulating kinases and other enzymes involved in cancer progression. The benzimidazole scaffold is known to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, making it an ideal candidate for designing molecules that can disrupt pathological processes.
Recent research has highlighted the compound's role in developing antiviral agents. The structural features of 2-Bromo-7-bromomethyl-1H-benzimidazole allow it to mimic natural substrates or inhibitors of viral enzymes, thereby inhibiting replication or transcription processes. This has been particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral drugs is crucial.
The antimicrobial potential of this compound has also been investigated. Benzimidazole derivatives are known to exhibit activity against a wide range of bacteria and fungi by interfering with essential cellular processes such as DNA replication and protein synthesis. The brominated derivatives are expected to offer enhanced stability and bioavailability compared to their unmodified counterparts.
Synthetic methodologies involving 2-Bromo-7-bromomethyl-1H-benzimidazole have been optimized for scalability and efficiency. Modern techniques in combinatorial chemistry and flow synthesis have enabled the rapid generation of libraries of derivatives, facilitating high-throughput screening for biologically active compounds. This approach has accelerated the discovery process in drug development pipelines.
The compound's electronic properties make it suitable for applications beyond pharmaceuticals. For example, it can be used in materials science for designing organic semiconductors or luminescent materials. The bromine atoms can be leveraged to create conjugated systems that exhibit desirable optical and electronic characteristics.
In conclusion, 2-Bromo-7-bromomethyl-1H-benzimidazole (CAS No. 1803896-58-3) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and medicinal researchers alike. As our understanding of biological pathways continues to evolve, compounds like this will undoubtedly play a pivotal role in the development of next-generation therapeutics.
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